molecular formula C15H20F2N2O2 B248173 N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Cat. No. B248173
M. Wt: 298.33 g/mol
InChI Key: GDIVHFJMNASYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, also known as DFP-10825, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is not fully understood, but it is thought to involve the modulation of ion channels in cells. Specifically, N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to interact with the TRPV1 ion channel, which is involved in the sensation of pain and temperature. By modulating the activity of this channel, N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide may be able to reduce pain and inflammation in certain conditions.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and pain pathways. In vivo studies in rodents have shown that N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can reduce pain and inflammation in certain conditions, such as arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its potential to modulate ion channels and enzymes involved in pain and inflammation pathways. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, including:
1. Further investigation of its mechanism of action, including its interactions with other ion channels and enzymes.
2. Exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases.
3. Development of new analogs and derivatives of N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide with improved efficacy and safety profiles.
4. Investigation of its potential as a therapeutic agent in humans, including clinical trials to assess its safety and efficacy.
In conclusion, N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a small molecule with potential applications in scientific research, particularly in the areas of neuroscience and cancer research. Its unique chemical structure and potential biological activity make it a promising compound for further study, and there are several future directions for research in this area.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves several steps, starting with the reaction of 3,4-difluoroaniline with 2,6-dimethylmorpholine to form N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propan-1-amine. This intermediate is then reacted with acryloyl chloride to form the final product, N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide. The synthesis of N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Finally, N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has also been studied for its potential use in drug discovery, as its unique chemical structure may provide a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H20F2N2O2/c1-10-8-19(9-11(2)21-10)6-5-15(20)18-12-3-4-13(16)14(17)7-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,18,20)

InChI Key

GDIVHFJMNASYPX-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.